molecular formula C11H9BrO4 B13614601 4-(Bromomethyl)-5-(4-methoxyphenyl)-1,3-dioxol-2-one

4-(Bromomethyl)-5-(4-methoxyphenyl)-1,3-dioxol-2-one

Cat. No.: B13614601
M. Wt: 285.09 g/mol
InChI Key: MPVADDVTNAZJJL-UHFFFAOYSA-N
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Description

4-(Bromomethyl)-5-(4-methoxyphenyl)-1,3-dioxol-2-one is an organic compound that features a bromomethyl group and a methoxyphenyl group attached to a dioxolane ring

Preparation Methods

The synthesis of 4-(Bromomethyl)-5-(4-methoxyphenyl)-1,3-dioxol-2-one typically involves the bromination of a suitable precursor. One common method is the bromination of 5-(4-methoxyphenyl)-1,3-dioxol-2-one using N-bromosuccinimide (NBS) in the presence of a radical initiator such as azobisisobutyronitrile (AIBN). The reaction is usually carried out in an inert solvent like carbon tetrachloride or dichloromethane at elevated temperatures.

Chemical Reactions Analysis

4-(Bromomethyl)-5-(4-methoxyphenyl)-1,3-dioxol-2-one can undergo various chemical reactions, including:

    Nucleophilic Substitution: The bromomethyl group can be substituted by nucleophiles such as amines, thiols, or alkoxides, leading to the formation of new carbon-nitrogen, carbon-sulfur, or carbon-oxygen bonds.

    Oxidation: The methoxyphenyl group can be oxidized to form corresponding phenolic or quinone derivatives.

    Reduction: The compound can be reduced to remove the bromine atom, yielding the corresponding methyl derivative.

Common reagents used in these reactions include sodium hydride (NaH), lithium aluminum hydride (LiAlH4), and various oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3).

Scientific Research Applications

4-(Bromomethyl)-5-(4-methoxyphenyl)-1,3-dioxol-2-one has several applications in scientific research:

    Organic Synthesis: It serves as a building block for the synthesis of more complex molecules, particularly in the development of pharmaceuticals and agrochemicals.

    Medicinal Chemistry: The compound is investigated for its potential as a precursor to biologically active molecules, including those with anti-inflammatory, antimicrobial, or anticancer properties.

    Material Science: It can be used in the synthesis of polymers and other materials with specific electronic or optical properties.

Mechanism of Action

The mechanism of action of 4-(Bromomethyl)-5-(4-methoxyphenyl)-1,3-dioxol-2-one depends on the specific reactions it undergoes. In nucleophilic substitution reactions, the bromomethyl group acts as a leaving group, allowing nucleophiles to attack the carbon atom and form new bonds. In oxidation reactions, the methoxyphenyl group can be transformed into more reactive intermediates that participate in further chemical transformations.

Comparison with Similar Compounds

Similar compounds to 4-(Bromomethyl)-5-(4-methoxyphenyl)-1,3-dioxol-2-one include:

    4-(Chloromethyl)-5-(4-methoxyphenyl)-1,3-dioxol-2-one: Similar structure but with a chlorine atom instead of bromine.

    4-(Bromomethyl)-5-(4-hydroxyphenyl)-1,3-dioxol-2-one: Similar structure but with a hydroxy group instead of a methoxy group.

    4-(Bromomethyl)-5-(4-methoxyphenyl)-1,3-dioxane-2-one: Similar structure but with a dioxane ring instead of a dioxolane ring.

These compounds share similar reactivity patterns but may differ in their physical properties and specific applications.

Properties

Molecular Formula

C11H9BrO4

Molecular Weight

285.09 g/mol

IUPAC Name

4-(bromomethyl)-5-(4-methoxyphenyl)-1,3-dioxol-2-one

InChI

InChI=1S/C11H9BrO4/c1-14-8-4-2-7(3-5-8)10-9(6-12)15-11(13)16-10/h2-5H,6H2,1H3

InChI Key

MPVADDVTNAZJJL-UHFFFAOYSA-N

Canonical SMILES

COC1=CC=C(C=C1)C2=C(OC(=O)O2)CBr

Origin of Product

United States

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